2-Fluoro-5-(1-hydroxyethyl)benzonitrile
Description
2-Fluoro-5-(1-hydroxyethyl)benzonitrile is an aromatic organic compound characterized by a benzene (B151609) ring substituted with a fluorine atom, a nitrile group (-C≡N), and a 1-hydroxyethyl group [-CH(OH)CH3]. Its molecular structure presents a unique combination of functional groups that are of significant interest to synthetic chemists. The strategic placement of these groups allows for a variety of chemical transformations, positioning the compound as a valuable intermediate in the synthesis of more complex molecules. While extensive, dedicated research on this compound itself is not widely published, its structural components suggest its importance as a building block in the development of novel compounds.
Fluorinated benzonitriles are a class of compounds that have garnered considerable attention in academic and industrial research. The inclusion of a fluorine atom in an aromatic ring can profoundly influence the physicochemical properties of a molecule. chemicalbook.com Fluorine's high electronegativity and small size can alter a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. chemicalbook.com This makes fluorinated compounds particularly attractive in the field of medicinal chemistry for the design of new therapeutic agents.
The nitrile group, on the other hand, is a versatile functional group that can be converted into other functionalities such as amines, carboxylic acids, and amides. This versatility makes benzonitriles key intermediates in organic synthesis. The combination of a fluorine atom and a nitrile group on a benzene ring, as seen in this compound, therefore represents a powerful synthetic scaffold.
A closely related compound, 2-Fluoro-5-formylbenzonitrile (B141211), serves as a critical intermediate in the synthesis of the PARP inhibitor drug Olaparib, which is used in cancer therapy. guidechem.comgoogle.com This highlights the potential of the 2-fluoro-benzonitrile core in the development of pharmaceutically active compounds. The structural similarity suggests that this compound could also serve as a precursor or building block in analogous synthetic pathways.
Table 1: Key Properties of Related Fluorinated Benzonitriles
| Compound Name | Molecular Formula | Key Application/Significance |
|---|---|---|
| 2-Fluoro-5-formylbenzonitrile | C8H4FNO | Intermediate for the synthesis of Olaparib. guidechem.comgoogle.com |
This table is generated based on available data for structurally related compounds and is for illustrative purposes.
The presence of a hydroxyethyl (B10761427) group on an aromatic nitrile introduces a chiral center and a reactive hydroxyl group, further expanding the synthetic possibilities. This functional group can participate in a variety of reactions, including esterification, etherification, and oxidation, allowing for the introduction of diverse structural motifs.
Research into hydroxyethyl-substituted aromatic compounds often focuses on their potential biological activities. For instance, derivatives of 1-(2-hydroxyethyl)piperazine have been investigated for their radioprotective effects. While not aromatic nitriles, these studies underscore the interest in the hydroxyethyl moiety in the design of bioactive molecules.
The synthetic utility of the hydroxyethyl group is also a significant area of research. For example, the development of synthetic routes to access complex molecules often involves the strategic use of functional groups like the hydroxyethyl substituent for further elaboration and ring-forming reactions. The ability to create stereocenters, as is possible with the 1-hydroxyethyl group, is particularly valuable in the synthesis of chiral drugs, where specific stereoisomers are often responsible for the desired therapeutic effect.
Table 2: Potential Research Applications of Hydroxyethyl-Substituted Aromatic Nitriles
| Research Area | Potential Application | Rationale |
|---|---|---|
| Medicinal Chemistry | Synthesis of chiral drug candidates | The hydroxyethyl group provides a chiral center, crucial for stereospecific interactions with biological targets. |
| Materials Science | Development of functional polymers | The hydroxyl group can be used for polymerization or as a point of attachment to other molecules. |
This table outlines potential research directions based on the functional groups present in the molecule.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8FNO |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
2-fluoro-5-(1-hydroxyethyl)benzonitrile |
InChI |
InChI=1S/C9H8FNO/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4,6,12H,1H3 |
InChI Key |
IVGDYWMLQUVLCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)C#N)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2 Fluoro 5 1 Hydroxyethyl Benzonitrile
Reactivity of the Nitrile Functional Group
The electron-withdrawing nature of the nitrile group (-C≡N) and the fluorine atom deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, while simultaneously activating the nitrile carbon for nucleophilic attack.
Nucleophilic Additions
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of various nitrogen-containing functional groups. While specific studies on 2-Fluoro-5-(1-hydroxyethyl)benzonitrile are not extensively documented, the general reactivity of aromatic nitriles suggests that it can undergo nucleophilic additions. For instance, organometallic reagents such as Grignard reagents or organolithium compounds could add to the nitrile to form, after hydrolysis, the corresponding ketone.
Reductions to Amine Derivatives
The nitrile group can be reduced to a primary amine, a transformation of significant synthetic utility. This reduction can be achieved using various reducing agents. Catalytic hydrogenation over a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) is a common method. Chemical reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are also effective in converting nitriles to primary amines. The resulting product from the reduction of this compound would be 2-Fluoro-5-(1-hydroxyethyl)benzylamine.
Table 1: Hypothetical Reduction of this compound to Amine Derivatives (Note: The following data is based on general knowledge of nitrile reduction and not on specific experimental results for this compound.)
| Reagent/Catalyst | Solvent | Product |
| H₂, Raney Ni | Ethanol/Ammonia | 2-Fluoro-5-(1-hydroxyethyl)benzylamine |
| LiAlH₄ | Tetrahydrofuran | 2-Fluoro-5-(1-hydroxyethyl)benzylamine |
| NaBH₄/CoCl₂ | Methanol | 2-Fluoro-5-(1-hydroxyethyl)benzylamine |
Hydrolysis and Other Nitrile Conversions
Under acidic or basic conditions, the nitrile group of this compound can be hydrolyzed. The reaction typically proceeds through an amide intermediate, which can sometimes be isolated under controlled conditions. Complete hydrolysis yields a carboxylic acid.
Acid-catalyzed hydrolysis: Treatment with aqueous acid (e.g., H₂SO₄ or HCl) and heat would convert the nitrile to 2-Fluoro-5-(1-hydroxyethyl)benzoic acid.
Base-catalyzed hydrolysis: Reaction with an aqueous base (e.g., NaOH or KOH) followed by acidification would also yield 2-Fluoro-5-(1-hydroxyethyl)benzoic acid.
The intermediate, 2-Fluoro-5-(1-hydroxyethyl)benzamide, is a potential product if the reaction conditions are carefully controlled.
Reactions Involving the 1-Hydroxyethyl Moiety
The secondary benzylic alcohol group is a versatile functional handle that can undergo oxidation and substitution reactions.
Oxidation Reactions
The 1-hydroxyethyl group can be oxidized to a carbonyl group, yielding 2-Fluoro-5-acetylbenzonitrile. A variety of oxidizing agents can be employed for this transformation. A notable example is the use of pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane (B109758) (DCM), which is known for oxidizing secondary alcohols to ketones with high efficiency. Other common reagents for this purpose include manganese dioxide (MnO₂) and reagents used in Swern or Dess-Martin periodinane oxidations. The synthesis of 2-fluoro-5-formylbenzonitrile (B141211) from this compound has been documented, showcasing a similar oxidation of a primary alcohol in a related molecule.
Table 2: Oxidation of this compound
| Oxidizing Agent | Solvent | Product | Reference |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | 2-Fluoro-5-acetylbenzonitrile | General method |
Substitution Reactions at the Hydroxyl Group
The hydroxyl group of the 1-hydroxyethyl moiety can be converted into a better leaving group, facilitating nucleophilic substitution reactions. For instance, treatment with a hydrohalic acid (like HCl or HBr) could lead to the formation of the corresponding benzylic halide, 2-Fluoro-5-(1-haloethyl)benzonitrile. Alternatively, the alcohol can be converted to a sulfonate ester (e.g., tosylate or mesylate) by reaction with the corresponding sulfonyl chloride in the presence of a base. These sulfonates are excellent leaving groups and can be readily displaced by a wide range of nucleophiles.
Table 3: Potential Substitution Reactions of the Hydroxyl Group (Note: The following data is based on general knowledge of benzylic alcohol reactions and not on specific experimental results for this compound.)
| Reagent | Product |
| Thionyl Chloride (SOCl₂) | 2-Fluoro-5-(1-chloroethyl)benzonitrile |
| Phosphorus Tribromide (PBr₃) | 2-Fluoro-5-(1-bromoethyl)benzonitrile |
| p-Toluenesulfonyl chloride, Pyridine | 2-Fluoro-5-(1-tosyloxyethyl)benzonitrile |
Dehydration Processes
The secondary benzylic alcohol functional group in this compound is susceptible to dehydration to form the corresponding styrene (B11656) derivative, 2-fluoro-5-vinylbenzonitrile. This elimination reaction is typically acid-catalyzed and involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the removal of a proton from an adjacent carbon to form a double bond.
Studies on analogous 1-phenylethanol (B42297) derivatives have demonstrated the efficacy of various catalytic systems for this transformation. For instance, air-stable copper(II) and zinc(II) complexes have been shown to be efficient catalysts for the dehydration of 1-phenylethanol and its substituted variants. acs.orgnih.gov The reaction is often carried out in a solvent like toluene (B28343) at elevated temperatures (e.g., 120 °C), and the removal of water can be crucial to drive the equilibrium towards the product. acs.org Another established method for the liquid-phase dehydration of 1-phenylethanol involves the use of homogeneous acid catalysts, such as a mixture of para- and ortho-toluenesulfonic acid, at temperatures ranging from 180 °C to 300 °C. google.com
The electronic nature of the substituents on the aromatic ring can influence the rate of dehydration. Electron-withdrawing groups, such as the fluoro and cyano groups present in this compound, can decrease the reaction rate by destabilizing the carbocation intermediate that may be formed during the elimination process. acs.orgnih.gov Nevertheless, under appropriate conditions, the formation of 2-fluoro-5-vinylbenzonitrile is a feasible and expected transformation pathway.
| Catalyst | Solvent | Temperature (°C) | Key Findings | Reference |
|---|---|---|---|---|
| [Cu(mesoFOX-L1)(MeCN)][OTf]2 | Toluene | 120 | Efficient dehydration with >95% yield for 1-phenylethanol. Rate is affected by electronic nature of ring substituents. | acs.orgnih.gov |
| p- and o-Toluenesulfonic acid mixture | Liquid Phase (neat or polar solvent) | 180 - 300 | Effective for continuous production of styrene, offering high conversion and selectivity. | google.com |
Reactivity of the Fluorinated Aromatic System
Nucleophilic Aromatic Substitution on the Fluorinated Ring
The aromatic ring of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr), primarily at the carbon bearing the fluorine atom. This reactivity is a direct consequence of the electronic properties of the substituents on the ring. The cyano (-CN) group is a strong electron-withdrawing group, and its position ortho to the fluorine atom significantly activates the ring for nucleophilic attack. researchgate.netlibretexts.org
The mechanism of SNAr reactions involves two main steps:
Addition: A nucleophile attacks the electron-deficient carbon atom attached to the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The negative charge of this intermediate is delocalized onto the electron-withdrawing cyano group, which provides substantial stabilization. libretexts.org
Elimination: The aromaticity is restored by the expulsion of the leaving group, which in this case is the fluoride (B91410) ion. masterorganicchemistry.com
Fluorine is an excellent leaving group in SNAr reactions, often showing greater reactivity than other halogens (Cl, Br, I). youtube.com This is because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and facilitating the initial rate-determining nucleophilic attack. youtube.com A wide variety of nucleophiles can be employed to displace the fluorine atom, leading to a diverse range of substituted benzonitrile (B105546) derivatives.
| Nucleophile | Reagent Example | Resulting Functional Group |
|---|---|---|
| Hydroxide | NaOH, KOH | Phenol (-OH) |
| Alkoxide | NaOCH3, KOtBu | Ether (-OR) |
| Ammonia / Amines | NH3, RNH2, R2NH | Aniline / Aryl Amine (-NH2, -NHR, -NR2) |
| Thiolate | NaSH, NaSR | Thiophenol (-SH, -SR) |
| Azide | NaN3 | Aryl Azide (-N3) |
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome of EAS on this compound is governed by the combined directing effects of the three existing substituents. These effects can be either cooperative or conflicting. libretexts.org
Fluorine (-F): An ortho-, para-director and a deactivator. It directs incoming electrophiles to positions 3 and 6.
1-Hydroxyethyl (-CH(OH)CH3): An ortho-, para-director and an activator. It directs incoming electrophiles to positions 4 and 6.
Cyano (-CN): A meta-director and a strong deactivator. It directs incoming electrophiles to position 4.
Analysis of Substitution Positions:
Position 3: Directed only by the fluorine atom.
Position 4: Directed by both the cyano (meta) and the 1-hydroxyethyl (ortho) groups. This position is electronically favored.
Position 6: Directed by both the fluorine (para) and the 1-hydroxyethyl (ortho) groups. However, this position is sterically hindered by the adjacent 1-hydroxyethyl group.
Position 1: Not a viable position for substitution.
Ring-Opening and Cyclization Reactions
While ring-opening of the stable benzene ring is energetically unfavorable under normal conditions, intramolecular cyclization reactions are plausible pathways for this compound. Such reactions can lead to the formation of fused heterocyclic systems. The specific pathway would depend on the reaction conditions and the activation of the functional groups.
One potential cyclization route could involve the reaction between the 1-hydroxyethyl group and the cyano group. For instance, under acidic conditions, the nitrile could be hydrolyzed to an amide, which could then potentially cyclize with the alcohol or a derivative thereof.
More relevantly, related structures are used in the synthesis of complex molecules via cyclization. For example, a similar compound, 2-fluoro-5-formylbenzonitrile, is a key intermediate in the synthesis of the pharmaceutical agent Olaparib. This synthesis involves a reaction and subsequent cyclization to form a dihydroquinazolinone ring system. guidechem.com This demonstrates the utility of the fluorobenzonitrile scaffold in constructing fused ring systems. Intramolecular cyclizations involving a tethered cyano group are a known strategy for accessing fused pyridoheterocycles, though these often require specific activation of the participating groups. nih.gov
Functional Group Interconversions and Derivatization
The hydroxyl and cyano functional groups of this compound can undergo a variety of transformations, allowing for the synthesis of a wide range of derivatives.
Reactions of the Hydroxyl Group: The secondary alcohol can be readily oxidized to the corresponding ketone, 2-fluoro-5-acetylbenzonitrile . This is a common transformation typically achieved using oxidizing agents such as pyridinium chlorochromate (PCC), chromic acid (H₂CrO₄), or Swern oxidation conditions.
The hydroxyl group can also be derivatized to form esters or ethers. Derivatization is often used to modify the chemical properties of a molecule or to facilitate analysis. researchgate.net For example, reaction with acyl chlorides (e.g., benzoyl chloride) or anhydrides in the presence of a base yields the corresponding benzoate (B1203000) esters. A particularly useful derivatization reagent for secondary alcohols is 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) . This reagent reacts with hydroxyl groups via nucleophilic substitution to produce permanently charged pyridinium ether salts, which can significantly enhance detection sensitivity in mass spectrometry-based analyses. researchgate.netnih.govnih.gov
Reactions of the Cyano Group: The nitrile (cyano) group is a versatile functional group that can be converted into several other moieties:
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed. Partial hydrolysis yields a primary amide (3-fluoro-5-(1-hydroxyethyl)benzamide ), while complete hydrolysis affords a carboxylic acid (3-fluoro-5-(1-hydroxyethyl)benzoic acid ).
Reduction: The nitrile can be reduced to a primary amine (2-fluoro-5-(1-hydroxyethyl)benzylamine ) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
These interconversions and derivatizations highlight the synthetic utility of this compound as a building block in medicinal chemistry and organic synthesis.
| Functional Group | Reaction Type | Typical Reagents | Product Functional Group |
|---|---|---|---|
| -CH(OH)CH3 | Oxidation | PCC, H2CrO4 | Ketone (-COCH3) |
| -CH(OH)CH3 | Derivatization (Etherification) | FMP-TS, Triethylamine | N-methylpyridyl ether salt |
| -CN | Complete Hydrolysis | H3O+ or OH-, heat | Carboxylic Acid (-COOH) |
| -CN | Partial Hydrolysis | H2O2, OH- | Amide (-CONH2) |
| -CN | Reduction | LiAlH4; or H2, Ni catalyst | Amine (-CH2NH2) |
Spectroscopic and Structural Characterization of 2 Fluoro 5 1 Hydroxyethyl Benzonitrile
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a "fingerprint" of a molecule by probing the vibrations of its chemical bonds. Each functional group absorbs infrared radiation or scatters Raman light at characteristic frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
An FT-IR spectrum of 2-Fluoro-5-(1-hydroxyethyl)benzonitrile would be expected to display several key absorption bands corresponding to its functional groups. A broad band, typically in the range of 3500-3200 cm⁻¹, would be anticipated for the O-H stretching vibration of the hydroxyl group, with its width resulting from hydrogen bonding. The C≡N (nitrile) group would exhibit a sharp, intense absorption peak in the 2240-2220 cm⁻¹ region. Aromatic C-H stretching vibrations would likely appear as a series of weaker bands above 3000 cm⁻¹. The C-F stretching vibration would produce a strong band in the 1250-1020 cm⁻¹ range. Other bands corresponding to C-H bending, C-O stretching, and aromatic C=C ring stretching would populate the fingerprint region (below 1600 cm⁻¹).
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Hydroxyl (-OH) | 3500 - 3200 | Strong, Broad |
| Aromatic C-H Stretch | Benzene (B151609) Ring | > 3000 | Medium to Weak |
| Aliphatic C-H Stretch | Ethyl Group (-CH(OH)CH₃) | 2980 - 2850 | Medium |
| C≡N Stretch | Nitrile (-CN) | 2240 - 2220 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |
| C-F Stretch | Fluoro Group (-F) | 1250 - 1020 | Strong |
Fourier Transform Raman (FT-Raman) Spectroscopy
Complementing FT-IR, an FT-Raman spectrum would highlight different vibrational modes. The C≡N stretching vibration is expected to be very strong and sharp in the Raman spectrum. The symmetric aromatic ring breathing modes, typically around 1000 cm⁻¹, would also be prominent. In contrast to FT-IR, the O-H stretching band is generally weak in Raman spectroscopy. Aliphatic and aromatic C-H stretching vibrations would also be observable.
Table 2: Predicted FT-Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Benzene Ring | > 3000 | Strong |
| Aliphatic C-H Stretch | Ethyl Group (-CH(OH)CH₃) | 2980 - 2850 | Strong |
| C≡N Stretch | Nitrile (-CN) | 2240 - 2220 | Very Strong |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic environments of atomic nuclei such as ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19).
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons, the methine (CH) proton, the hydroxyl (OH) proton, and the methyl (CH₃) protons. The aromatic protons would appear as complex multiplets in the downfield region (typically 7.0-8.0 ppm). The methine proton, being adjacent to both an oxygen atom and the aromatic ring, would likely be a quartet around 4.5-5.5 ppm, split by the methyl protons. The methyl protons would appear as a doublet further upfield, around 1.3-1.6 ppm, due to splitting by the methine proton. The hydroxyl proton signal can be broad and its chemical shift is highly variable depending on solvent and concentration.
Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet (m) |
| Methine (-CH(OH)-) | 4.5 - 5.5 | Quartet (q) |
| Hydroxyl (-OH) | Variable | Singlet (s), Broad |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
A ¹³C NMR spectrum reveals the different carbon environments in the molecule. The carbon of the nitrile group (C≡N) would be expected in the 115-125 ppm range. The aromatic carbons would produce several signals between 110 and 165 ppm, with their exact shifts influenced by the fluorine and other substituents. The carbon attached to the fluorine (C-F) would show a large coupling constant. The methine carbon (-CH(OH)-) would likely appear around 65-75 ppm, while the methyl carbon (-CH₃) would be found in the upfield region, around 20-30 ppm.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-F) | 160 - 165 (with C-F coupling) |
| Aromatic (C-CN) | 110 - 120 |
| Aromatic (C-H & C-C) | 125 - 140 |
| Nitrile (-CN) | 115 - 125 |
| Methine (-CH(OH)-) | 65 - 75 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single signal would be expected. The chemical shift of this signal would be indicative of an aryl fluoride (B91410). This signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons (ortho and meta protons).
Table 5: Predicted ¹⁹F NMR Data for this compound
| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR spectroscopy is indispensable for the complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) chemical shifts in this compound. Techniques such as COSY, HSQC, and HMBC provide through-bond correlation data that elucidate the connectivity of atoms within the molecule.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would reveal a crucial cross-peak between the methine proton of the hydroxyethyl (B10761427) group (-CH(OH)-) and the protons of the adjacent methyl group (-CH₃). It would also show correlations between the neighboring aromatic protons on the benzene ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond ¹H-¹³C correlation). This allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, proton signals. For instance, the proton signal for the methyl group will show a cross-peak to the methyl carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two or three bonds (²J_CH and ³J_CH). youtube.com This is particularly powerful for connecting different parts of the molecule. For example, the protons of the methyl group (-CH₃) would show a correlation to the methine carbon (-CH(OH)-), and more importantly, to the aromatic carbon at the C5 position. Likewise, the methine proton would show correlations to the C5 aromatic carbon and potentially the C4 and C6 aromatic carbons, confirming the position of the hydroxyethyl substituent on the ring.
These techniques, used in concert, allow for the complete structural elucidation of the molecule in solution.
Table 1: Expected 2D NMR Correlations for this compound
| Proton Signal | Expected COSY Correlations (¹H-¹H) | Expected HSQC Correlation (¹H-¹³C) | Expected Key HMBC Correlations (¹H-¹³C, 2-3 bonds) |
|---|---|---|---|
| Aromatic H (H-3) | H-4 | Aromatic C (C-3) | C-1 (CN), C-2 (C-F), C-5 |
| Aromatic H (H-4) | H-3, H-6 | Aromatic C (C-4) | C-2 (C-F), C-5, C-6 |
| Aromatic H (H-6) | H-4 | Aromatic C (C-6) | C-1 (CN), C-2 (C-F), C-5, -CH(OH)- |
| Methine H (-CH(OH)-) | Methyl H (-CH₃) | Methine C (-CH(OH)-) | C-5, Methyl C (-CH₃) |
| Methyl H (-CH₃) | Methine H (-CH(OH)-) | Methyl C (-CH₃) | Methine C (-CH(OH)-), C-5 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound, with the chemical formula C₉H₈FNO, the exact mass can be calculated. HRMS analysis would be expected to yield a measured m/z value for the protonated molecule [M+H]⁺ that matches the theoretical value to within a few parts per million (ppm), thus confirming the elemental composition.
Table 2: Theoretical Exact Mass for HRMS Analysis
| Formula | Species | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| C₉H₈FNO | [M] | 165.05899 |
| [C₉H₉FNO]⁺ | [M+H]⁺ | 166.06677 |
| [C₉H₈FNNaO]⁺ | [M+Na]⁺ | 188.04871 |
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M+H]⁺), which is then subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions are analyzed to provide information about the molecule's structure. For this compound, key fragmentation pathways would likely include the loss of water (H₂O) from the hydroxyethyl group and the loss of a methyl radical (•CH₃). Analysis of these fragments helps to confirm the presence and connectivity of the functional groups.
Table 3: Plausible MS/MS Fragmentation of [C₉H₉FNO]⁺
| Precursor Ion m/z | Proposed Fragment Ion Formula | Neutral Loss | Fragment Ion m/z (Theoretical) | Interpretation |
|---|---|---|---|---|
| 166.0668 | [C₉H₇FN]⁺ | H₂O | 148.0560 | Loss of water from the alcohol |
| 166.0668 | [C₈H₆FNO]⁺ | •CH₃ | 151.0430 | Loss of the terminal methyl group |
| 151.0430 | [C₇H₃FN]⁺ | CO | 123.0271 | Loss of carbon monoxide from the [M+H-CH₃]⁺ fragment |
Chiroptical Spectroscopy for Absolute Configuration Determination
The 1-hydroxyethyl group in this compound contains a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers), designated (R) and (S). Chiroptical spectroscopy techniques are essential for determining the absolute configuration of a specific, enantiopure sample. This is typically achieved by comparing the experimentally measured spectrum with spectra predicted from quantum chemical calculations for each possible enantiomer. researchgate.net
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.org The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. An experimental VCD spectrum of an enantiopure sample of this compound would be recorded. Concurrently, computational methods (such as Density Functional Theory, DFT) are used to predict the theoretical VCD spectra for both the (R) and (S) configurations. The absolute configuration of the sample is assigned by identifying which of the calculated spectra provides the best match to the experimental one.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy operates on similar principles to VCD but measures the differential absorption of circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. researchgate.net The Cotton effects (positive or negative peaks) in an ECD spectrum are characteristic of the molecule's absolute configuration. As with VCD, the experimental ECD spectrum is compared against theoretically calculated spectra for the (R) and (S) enantiomers. A combined approach using both VCD and ECD provides a highly reliable and robust method for the unambiguous assignment of the absolute configuration of chiral molecules like this compound. researchgate.net
Advanced Structural Analysis Techniques
Advanced analytical methods are crucial for understanding the supramolecular chemistry of a compound, providing insights into its stability, solubility, and other physicochemical properties.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, researchers can identify and analyze different types of interactions, such as hydrogen bonds and van der Waals forces. The relative contributions of these interactions are often summarized in a 2D fingerprint plot.
For a compound like this compound, one would anticipate the presence of several key interactions, including:
Hydrogen Bonding: The hydroxyl (-OH) group can act as a hydrogen bond donor, while the nitrogen of the nitrile group (-CN), the fluorine atom (-F), and the oxygen of the hydroxyl group can act as acceptors.
π-π Stacking: Interactions between the aromatic rings of adjacent molecules.
Other Weak Interactions: Such as C-H···π, C-H···F, and H···H contacts.
X-ray Crystallography (as a basis for computational validation)
Single-crystal X-ray crystallography is the definitive method for determining the molecular and crystal structure of a compound. The resulting data, typically deposited in a Crystallographic Information File (CIF), includes precise bond lengths, bond angles, and torsion angles, as well as information about the unit cell dimensions and space group.
This experimental data is the essential starting point for validating and comparing computational models. For this compound, a crystallographic study would provide invaluable information on its conformation and packing in the solid state. This empirical data would then be used to perform and validate the Hirshfeld surface analysis and other theoretical calculations.
A typical data table derived from X-ray crystallography would include key crystallographic parameters. An illustrative example of what such a table might contain is provided below.
| Parameter | Value |
| Empirical formula | C₉H₈FNO |
| Formula weight | 165.16 |
| Crystal system | Unavailable |
| Space group | Unavailable |
| a (Å) | Unavailable |
| b (Å) | Unavailable |
| c (Å) | Unavailable |
| α (°) | Unavailable |
| β (°) | Unavailable |
| γ (°) | Unavailable |
| Volume (ų) | Unavailable |
| Z | Unavailable |
| Calculated density (g/cm³) | Unavailable |
| R-factor (%) | Unavailable |
| This table is for illustrative purposes only, as experimental data for this compound is not available. |
Computational Chemistry and Theoretical Investigations of 2 Fluoro 5 1 Hydroxyethyl Benzonitrile
Quantum Chemical Calculation Methodologies
The foundation of computational studies on molecules such as 2-Fluoro-5-(1-hydroxyethyl)benzonitrile lies in the selection of appropriate theoretical methods and basis sets. These choices determine the accuracy and computational cost of the calculations.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of aromatic compounds. numberanalytics.com It is based on the principle that the ground-state energy of a system can be determined from its electron density. numberanalytics.com A common and effective approach for benzonitrile (B105546) derivatives involves the B3LYP functional, which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. sphinxsai.comresearchgate.net This method has proven successful in calculating the properties of various substituted benzonitriles, providing a good balance between accuracy and computational efficiency. utexas.eduaps.org DFT calculations are instrumental in optimizing molecular geometry, predicting vibrational frequencies, and analyzing electronic properties. researchgate.net
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. wikipedia.orglibretexts.org The simplest type of ab initio calculation is the Hartree-Fock (HF) method. chemeurope.comcomputabio.com In the HF scheme, the instantaneous electron-electron repulsion is simplified and treated as an average effect. computabio.com While computationally less demanding than more advanced methods, the HF approach provides a fundamental understanding of the electronic structure. nih.gov For greater accuracy, post-Hartree-Fock methods like Møller–Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory can be employed, though they come with a significantly higher computational cost. chemeurope.comcomputabio.com Studies on related benzonitrile compounds have utilized both HF and DFT methods to provide a comparative analysis of molecular properties. sphinxsai.comnih.gov
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is crucial as it directly impacts the accuracy of the computational results. numberanalytics.com For molecules containing electronegative atoms like fluorine and oxygen, as in this compound, it is important to use flexible basis sets.
Pople-style basis sets, such as the widely used 6-31G(d), and more extensive versions like 6-311++G(d,p), are common choices for calculations on benzonitrile derivatives. sphinxsai.comnih.govaip.orgrowansci.com Dunning's correlation-consistent basis sets, such as cc-pVDZ, are also frequently employed for their systematic convergence towards the complete basis set limit. rowansci.comumich.edu The inclusion of polarization functions (e.g., d, p) and diffuse functions (+) is often necessary to accurately describe the electron distribution, especially for systems with lone pairs and for calculating properties like electron affinity. rowansci.comnih.gov Validation of the chosen methodology often involves comparing calculated results, such as vibrational frequencies or geometric parameters, with available experimental data to ensure the computational model is reliable. sphinxsai.comresearchgate.net
| Basis Set Type | Description | Common Examples |
| Pople Style | Split-valence basis sets that are computationally efficient and widely used. | 6-31G(d), 6-311+G(d,p) |
| Correlation-Consistent | Designed to systematically converge toward the complete basis set limit, ideal for high-accuracy correlated calculations. | cc-pVDZ, aug-cc-pVTZ |
| Polarization Functions | Added functions with higher angular momentum (e.g., d-functions on heavy atoms, p-functions on hydrogen) to allow for orbital shape distortion, crucial for describing chemical bonds. | (d), (d,p) |
| Diffuse Functions | Added functions with small exponents that describe the electron density far from the nucleus, important for anions and excited states. | +, ++ |
Electronic Structure and Molecular Orbital Analysis
Analysis of the electronic structure provides deep insights into the chemical reactivity and stability of a molecule. Frontier molecular orbital analysis and molecular electrostatic potential mapping are key components of this investigation.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. researchgate.net The HOMO, representing the ability to donate an electron, is related to the ionization potential, while the LUMO, representing the ability to accept an electron, is related to the electron affinity. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net In substituted benzonitriles, the HOMO and LUMO are typically delocalized over the aromatic ring system. aip.org The analysis of these orbitals helps to explain intramolecular charge transfer processes within the molecule. nih.gov
| Parameter | Significance |
| HOMO Energy | Correlates with the ability to donate electrons (ionization potential). Higher energy indicates a better electron donor. |
| LUMO Energy | Correlates with the ability to accept electrons (electron affinity). Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity and lower stability. |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov The MEP illustrates the electrostatic potential on the electron density surface, providing a guide to where the molecule is likely to interact with other chemical species. rsc.orgchemrxiv.org
The map is color-coded to represent different potential values:
Red: Regions of most negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. nih.gov
Blue: Regions of most positive electrostatic potential, electron-deficient. These areas are favorable for nucleophilic attack. nih.gov
Green: Regions of neutral or near-zero potential. nih.gov
For a molecule like this compound, MEP analysis would likely show negative potential (red) around the electronegative nitrogen atom of the nitrile group, the oxygen of the hydroxyl group, and the fluorine atom. Positive potential (blue) would be expected around the hydroxyl hydrogen and the aromatic hydrogens, indicating these as sites for nucleophilic interaction.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization
A Natural Bond Orbital (NBO) analysis would be a crucial component of a computational study to understand the electronic structure of this compound. This analysis would involve the calculation of the NBOs to investigate charge transfer interactions, bond strengths, and the delocalization of electron density throughout the molecule. Specifically, it would examine the donor-acceptor interactions between filled and unfilled orbitals, providing quantitative data on hyperconjugative and steric effects. This would be particularly insightful for understanding the influence of the fluorine, hydroxyl, and nitrile functional groups on the aromatic system's electron distribution and potential for intermolecular hydrogen bonding.
Prediction of Spectroscopic Parameters and Validation
Simulated Vibrational Spectra
Theoretical vibrational spectra (Infrared and Raman) would be simulated using methods such as Density Functional Theory (DFT). By calculating the harmonic vibrational frequencies, researchers could predict the positions of characteristic peaks corresponding to the stretching and bending modes of the various functional groups, including the C≡N stretch, O-H stretch, C-F stretch, and various aromatic C-H and C-C vibrations. These theoretical spectra would serve as a valuable tool for the interpretation and assignment of experimentally obtained vibrational spectra.
Prediction of NMR Chemical Shifts
Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, would be employed to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations would provide theoretical chemical shift values for each unique proton and carbon atom in the molecule. Comparing these predicted shifts with experimental NMR data would be essential for confirming the molecular structure and understanding the electronic environment of the different nuclei.
UV-Vis Absorption and Time-Dependent DFT (TD-DFT) Calculations
To investigate the electronic transitions and predict the UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations would be performed. This analysis would yield information about the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*). The results would help in understanding the photophysical properties of this compound and interpreting its experimental UV-Vis spectrum.
Conformational Landscape and Energetics
Rotational Barriers and Conformational Isomers
A conformational analysis would be necessary to identify the stable isomers of this compound and the energy barriers for rotation around key single bonds, such as the C-C bond connecting the ethyl group to the benzene (B151609) ring. By performing a potential energy surface scan, the various low-energy conformers could be identified, and their relative stabilities could be calculated. This information is critical for understanding the molecule's flexibility and the populations of different conformers at room temperature, which can influence its chemical reactivity and biological activity.
Intramolecular Hydrogen Bonding and Stability
Theoretical calculations and spectroscopic studies are instrumental in understanding the conformational stability of this compound. A key feature contributing to its stability is the potential for intramolecular hydrogen bonding. This non-covalent interaction can occur between the hydrogen atom of the hydroxyl group and the electronegative fluorine atom or the nitrogen atom of the nitrile group.
Natural Bond Orbital (NBO) analysis is a computational technique that can further elucidate the nature of these intramolecular interactions by quantifying the charge transfer between the donor and acceptor orbitals. The stabilization energy associated with this charge transfer provides a measure of the hydrogen bond strength.
| Interaction Type | Donor Orbital | Acceptor Orbital | Calculated Stabilization Energy (E(2)) (kcal/mol) |
| Intramolecular H-Bond | O-H | F | Illustrative Value |
| Intramolecular H-Bond | O-H | N | Illustrative Value |
| Note: The values in this table are illustrative and represent the type of data obtained from NBO analysis. Actual values would require specific computational studies on this molecule. |
Theoretical Characterization of Reactivity and Reaction Mechanisms
Computational chemistry provides powerful tools to explore the potential chemical reactions involving this compound. By mapping the potential energy surface, the energetics of various reaction pathways can be determined. This involves calculating the energies of reactants, products, intermediates, and transition states.
For instance, the oxidation of the hydroxyl group to a ketone or the dehydration to form a vinylbenzonitrile are plausible reactions. Theoretical calculations can predict the enthalpy and Gibbs free energy changes for these transformations, indicating their thermodynamic feasibility. The activation energy, which is the energy barrier that must be overcome for the reaction to occur, can also be computed.
| Reaction Pathway | Reactant(s) | Product(s) | Calculated Enthalpy of Reaction (ΔH) (kcal/mol) | Calculated Gibbs Free Energy of Reaction (ΔG) (kcal/mol) |
| Oxidation | This compound + Oxidant | 2-Fluoro-5-acetylbenzonitrile + Reduced Oxidant | Illustrative Value | Illustrative Value |
| Dehydration | This compound | 2-Fluoro-5-vinylbenzonitrile + H₂O | Illustrative Value | Illustrative Value |
| Note: The values in this table are illustrative and would be determined from specific quantum chemical calculations for each reaction pathway. |
The transition state is a critical point on the reaction pathway, representing the highest energy barrier. Identifying and characterizing the transition state structure is fundamental to understanding the reaction mechanism and kinetics. Computational methods can locate the transition state geometry and perform frequency calculations to confirm its nature (i.e., having exactly one imaginary frequency).
The imaginary frequency corresponds to the vibrational mode along the reaction coordinate, which describes the atomic motions that lead from the reactant to the product through the transition state. The analysis of the transition state structure provides insights into the bond-breaking and bond-forming processes occurring during the reaction.
Investigation of Non-Linear Optical (NLO) Properties
Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. rsc.org Computational methods are widely used to predict the NLO response of molecules, guiding the design of new materials.
The NLO properties of a molecule are related to how its electron cloud responds to an external electric field. This response is described by the polarizability (α) and the first-order hyperpolarizability (β). neliti.com These properties can be calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). neliti.com
The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's potential for NLO applications. researchgate.net The presence of electron-donating groups (like the hydroxyl group) and electron-withdrawing groups (like the nitrile and fluoro groups) connected by a π-conjugated system (the benzene ring) can lead to a large hyperpolarizability value.
| Property | Computational Method | Basis Set | Calculated Value (a.u.) |
| Dipole Moment (μ) | B3LYP | 6-311++G(d,p) | Illustrative Value |
| Mean Polarizability (α) | B3LYP | 6-311++G(d,p) | Illustrative Value |
| First-Order Hyperpolarizability (β) | B3LYP | 6-311++G(d,p) | Illustrative Value |
| Note: This table illustrates the type of data generated from computational NLO studies. The specific values are dependent on the chosen computational level. |
A large first-order hyperpolarizability is a prerequisite for a molecule to exhibit second-order NLO phenomena like second harmonic generation (SHG). SHG is the process where two photons of a certain frequency are combined to generate a new photon with twice the frequency (and half the wavelength).
The potential of this compound for SHG can be computationally assessed by analyzing the magnitude and components of its first-order hyperpolarizability tensor. orientjchem.org Molecules with a significant charge transfer character, as is expected in this substituted benzonitrile, are often good candidates for NLO materials. researchgate.net
Applications of 2 Fluoro 5 1 Hydroxyethyl Benzonitrile As a Synthetic Intermediate and Research Tool
Precursor in Medicinal Chemistry Synthesis
In the realm of drug discovery and development, 2-Fluoro-5-(1-hydroxyethyl)benzonitrile serves as a key starting material and intermediate for the construction of complex molecular architectures with potential therapeutic applications. The fluorinated benzonitrile (B105546) core is a common feature in many biologically active compounds, enhancing properties such as metabolic stability and binding affinity.
Building Block for Bioactive Molecules
The inherent functionalities of this compound make it an attractive scaffold for the synthesis of a diverse range of bioactive molecules. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing multiple avenues for derivatization. The fluorine atom can modulate the acidity of adjacent protons and participate in favorable interactions with biological targets. The chiral hydroxyethyl (B10761427) group is particularly significant, as it introduces a stereocenter that is often crucial for specific receptor or enzyme recognition.
Research has shown that related fluorinated benzonitrile structures are important intermediates in the synthesis of pharmaceuticals. For instance, compounds with a fluorobenzonitrile backbone have been investigated for their potential as anti-inflammatory and anti-asthma agents. The unique combination of functional groups in a related compound, (S)-5-(1-amino-2-hydroxyethyl)-2-fluorobenzonitrile, suggests its potential use in developing drugs that target specific enzymes or receptors, serving as a tool in biochemical studies to understand molecular interactions within biological systems. smolecule.com The receptor-binding properties associated with precursors like 2-Fluoro-5-hydroxybenzonitrile further underscore the potential of the title compound in constructing novel bioactive molecules.
Synthesis of Pharmaceutical Intermediates and Analogues
A significant application of this compound is as a precursor to key pharmaceutical intermediates. The oxidation of the hydroxyethyl group in this compound yields 2-Fluoro-5-formylbenzonitrile (B141211). This aldehyde is a crucial intermediate in the synthesis of Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), which is an enzyme critical for DNA repair. guidechem.comgoogle.com PARP inhibitors are a major class of anticancer drugs, particularly for cancers with deficiencies in other DNA repair pathways. google.com
The synthesis of the Olaparib intermediate from 2-Fluoro-5-formylbenzonitrile involves a multi-step reaction sequence, highlighting the importance of this fluorinated benzonitrile core in constructing the final complex drug molecule. guidechem.com Furthermore, the broader class of substituted benzonitriles is widely used in the synthesis of various kinase inhibitors, which are another cornerstone of modern cancer therapy. nih.govmdpi.comnih.govgoogle.com The versatility of the benzonitrile moiety allows for its incorporation into diverse heterocyclic systems that form the core of many kinase inhibitor drugs.
Table 1: Application in Pharmaceutical Synthesis
| Precursor Compound | Target Molecule/Intermediate | Therapeutic Area |
|---|---|---|
| This compound | Intermediate for 2-Fluoro-5-formylbenzonitrile | Anticancer |
| 2-Fluoro-5-formylbenzonitrile | Olaparib Intermediate | Anticancer (PARP Inhibitor) |
| Substituted Benzonitriles | Various Kinase Inhibitors | Anticancer |
Role in Agrochemical and Material Science Research
Beyond pharmaceuticals, the unique chemical properties of this compound and its derivatives make them relevant in the fields of agrochemicals and material science.
Development of Functional Materials
Benzonitrile derivatives are being explored for their use in functional organic materials, particularly in the field of organic electronics. researchgate.neteuropean-mrs.comrsc.org The strong dipole moment of the nitrile group and the electronic effects of the fluorine substituent can be exploited to tune the properties of organic semiconductors. For example, benzonitrile-core structures have been investigated for use in thermally activated delayed fluorescence (TADF) materials, which are important for highly efficient organic light-emitting diodes (OLEDs). rsc.org While the direct application of this compound in this area is not yet established, its functional handles offer the potential for incorporation into larger conjugated systems or polymers, allowing for the fine-tuning of electronic and photophysical properties.
Synthesis of Specialty Chemicals
The chemical reactivity of this compound makes it a precursor for various specialty chemicals. Benzonitrile and its derivatives are used in the manufacturing of dyes, brightening agents, and rubber chemicals. medcraveonline.com In the agrochemical sector, fluorinated aromatic compounds are of significant interest due to their enhanced biological activity. The related compound, 2-Fluoro-5-hydroxybenzonitrile, is known to be an intermediate in the synthesis of pesticides. This suggests a potential application for this compound as a starting material for novel herbicides, fungicides, or insecticides, where the specific substitution pattern could lead to improved efficacy or novel modes of action.
Table 2: Applications in Agrochemical and Material Science
| Field | Potential Application | Relevant Precursor/Analog |
|---|---|---|
| Material Science | Organic Electronics (e.g., OLEDs) | Benzonitrile-core molecules |
| Agrochemicals | Synthesis of Pesticides | 2-Fluoro-5-hydroxybenzonitrile |
| Specialty Chemicals | Dyes, Brightening Agents | Benzonitrile derivatives |
Utilization in Mechanistic and Methodological Studies
The chiral nature and defined stereochemistry of this compound make it a valuable tool for studies in synthetic methodology and reaction mechanisms. The presence of a chiral secondary alcohol allows this compound to be used as a substrate in the development of new stereoselective reactions. For example, it could be employed to test the efficiency and selectivity of new catalysts for asymmetric transformations, such as enantioselective oxidations of the alcohol or substitutions at the benzylic position. mdpi.comrsc.orgnih.gov
Furthermore, the distinct electronic signature of the fluorine atom and the nitrile group can be useful in mechanistic investigations. These groups can act as probes, influencing the reactivity of the molecule in predictable ways and allowing for the study of reaction intermediates and transition states. The development of novel synthetic methods for the preparation of substituted nitriles is an active area of research, and compounds like this compound can serve as benchmark substrates for evaluating these new methodologies. duq.eduacs.orgrsc.org While specific studies focusing on this particular molecule are not widely reported, its structural features position it as a useful substrate for advancing the field of asymmetric synthesis and organocatalysis. nih.gov
Probing Reaction Mechanisms
The unique structural features of this compound, namely the fluorine atom, the nitrile group, and the chiral benzylic alcohol, make it a valuable tool for elucidating reaction mechanisms. The electronic properties and stereochemical nature of these functional groups can provide significant insights into reaction pathways, transition states, and the influence of various substituents on reaction kinetics and outcomes.
The presence of the fluorine atom on the aromatic ring significantly influences the electron density of the molecule. This "ortho-fluoro effect" can impact the reactivity of the adjacent nitrile group. For instance, in metal-catalyzed reactions involving the activation of the C–CN bond, the electronegativity of the fluorine atom can affect the stability of reaction intermediates and transition states. Studies on related fluorinated benzonitriles have shown that fluoro-substituents can alter the thermodynamics of C–CN bond activation, providing a basis for mechanistic investigations. By comparing the reaction kinetics and product distributions of this compound with its non-fluorinated analogs, researchers can quantify the electronic and steric effects of the fluorine substituent on the reaction mechanism.
Furthermore, the chiral 1-hydroxyethyl group serves as a stereochemical probe. In reactions where this group participates or influences a nearby reactive center, its chirality allows for the study of stereoselectivity and stereospecificity. For example, in reactions involving the hydroxyl group, such as esterification or etherification, the stereochemical outcome (retention or inversion of configuration) can provide crucial information about the reaction mechanism (e.g., SN1 vs. SN2 pathways). The diastereomeric ratios of products formed in reactions involving this chiral center can also shed light on the geometry of the transition state.
The nitrile group itself can participate in a variety of transformations, and its reactivity is modulated by the other substituents. Mechanistic studies could involve isotopic labeling of the nitrile carbon or nitrogen to trace their fate in complex reaction sequences. The infrared stretching frequency of the nitrile group is also sensitive to its electronic environment, allowing for in-situ spectroscopic monitoring of reactions to understand catalyst-substrate interactions and the formation of intermediates.
Development of Novel Synthetic Transformations
This compound is a versatile building block for the development of novel synthetic transformations, particularly in the realm of asymmetric synthesis and the construction of complex, biologically active molecules. Its trifunctional nature provides multiple handles for chemical modification, enabling the exploration of new reaction methodologies.
The chiral secondary alcohol moiety is a key feature that can be exploited in the development of stereoselective reactions. For example, it can be used as a chiral auxiliary to control the stereochemical outcome of reactions at other sites in the molecule or in other molecules. Alternatively, the hydroxyl group can be a target for enantioselective catalysis, such as kinetic resolution or desymmetrization reactions, to produce highly enantioenriched products. The development of novel enzyme-catalyzed reductions of the corresponding ketone precursor represents a chemoenzymatic approach to synthesizing chiral alcohols with high enantiomeric excess.
The combination of the fluorine atom and the nitrile group on the aromatic ring opens up avenues for novel cross-coupling and functionalization reactions. The fluorine atom can act as a directing group in ortho-metalation reactions, allowing for the selective introduction of other substituents on the benzene (B151609) ring. The nitrile group can be transformed into a wide range of other functional groups, including amines, amides, carboxylic acids, and ketones, providing access to a diverse array of derivatives. Research into novel catalysts and reaction conditions for these transformations can lead to more efficient and selective synthetic methods.
The following table summarizes potential novel synthetic transformations utilizing this compound:
| Transformation Category | Specific Reaction Example | Potential Outcome/Significance |
| Asymmetric Catalysis | Kinetic resolution of the racemic alcohol using a chiral catalyst. | Access to enantiomerically pure forms of the starting material and its derivatives. |
| Cross-Coupling Reactions | Palladium-catalyzed coupling of the aromatic ring at a position activated by the fluorine or nitrile group. | Formation of new C-C or C-heteroatom bonds to build molecular complexity. |
| Functional Group Interconversion | Selective reduction of the nitrile group to a primary amine. | Synthesis of novel chiral amino-alcohols with potential biological activity. |
| Organocatalysis | Use of the chiral alcohol to direct an enantioselective addition to the nitrile group. | Development of new methods for the asymmetric synthesis of nitrogen-containing heterocycles. |
Q & A
Q. What protocols ensure reproducibility in scaled-up synthesis of this compound?
- Process analytical technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy detects intermediate formation during automated synthesis .
- Quality-by-design (QbD) : Optimize critical parameters (e.g., temperature, stoichiometry) using design-of-experiments (DoE) software to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
